5-Bromo-1,3-dichloro-2-(difluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,3-dichloro-2-(difluoromethyl)benzene is an organic compound with the molecular formula C7H2BrCl2F2 It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Bromo-1,3-dichloro-2-(difluoromethyl)benzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the diazotization and reduction of 6-bromo-2,4-dichloro-3-fluoro-aniline, which is obtained by bromination of 2,4-dichloro-3-fluoro-aniline. The 2,4-dichloro-3-fluoro-aniline itself is synthesized by the reduction of 1,3-dichloro-2-fluoro-4-nitrobenzene .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using continuous flow processes. For example, the tubular diazotization reaction technology is employed to prepare diazonium salts, which are then reacted with cuprous bromide in hydrobromic acid at elevated temperatures (100-130°C) to yield the desired product . This method offers advantages such as improved yield, safety, and energy efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3-dichloro-2-(difluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the compound.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction and oxidation reactions can produce different functionalized benzene compounds.
Scientific Research Applications
5-Bromo-1,3-dichloro-2-(difluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of halogenated aromatic compounds’ effects on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 5-Bromo-1,3-dichloro-2-(difluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form halogen bonds with biological molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1,3-dichloro-2-fluorobenzene
- 5-Bromo-1,3-dichloro-2-(trifluoromethyl)benzene
- 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene
Uniqueness
5-Bromo-1,3-dichloro-2-(difluoromethyl)benzene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-bromo-1,3-dichloro-2-(difluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2F2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZVFLLCBFOIAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(F)F)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.